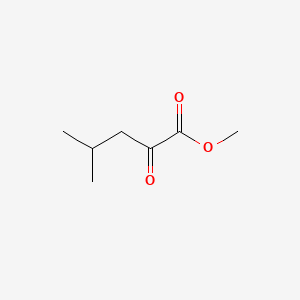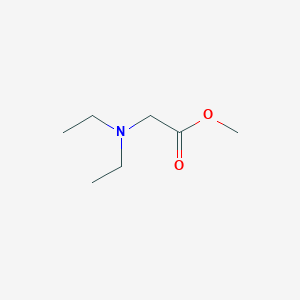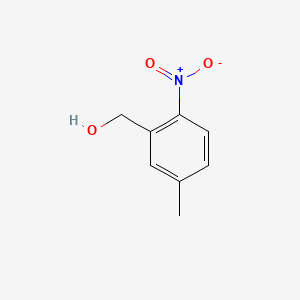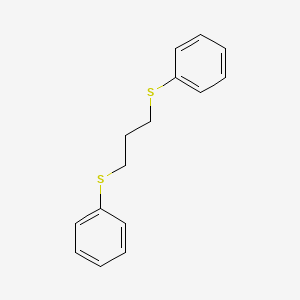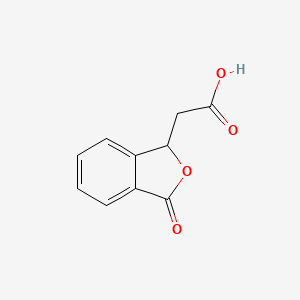
p-Chlorophenyl methyl sulfoxide
概要
説明
P-Chlorophenyl methyl sulfoxide is a chemical compound with the CAS number 934-73-6 . It has a molecular weight of 174.65 and its IUPAC name is 1-chloro-4-(methylsulfinyl)benzene .
Molecular Structure Analysis
The molecular structure of p-Chlorophenyl methyl sulfoxide is represented by the formula C7H7ClOS . The InChI code for this compound is 1S/C7H7ClOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3 .Physical And Chemical Properties Analysis
P-Chlorophenyl methyl sulfoxide is a solid substance . It has a boiling point of 142-144°C at 6 mmHg and a melting point of 47-48°C .科学的研究の応用
- p-Chlorophenyl methyl sulfoxide was initially an intermediate in the synthesis of the herbicide nitralin (4-[methylsulfonyl]-2,6-dinitro-N,N-di-n-propylaniline). Nitralin gained widespread usage for pre-emergence control of grasses and broadleaf weeds in agriculture .
- As production volumes increased, unreacted intermediates, degradation products, and impurities—including p-Chlorophenyl methyl sulfoxide—were generated .
- Radiotracer assessments have explored the toxicokinetic properties and metabolic fates of p-Chlorophenyl methyl sulfoxide following oral administration to rats and rhesus monkeys .
- p-Chlorophenyl methyl sulfoxide has been identified as a groundwater contaminant at the U.S. Army’s Rocky Mountain Arsenal near Denver .
Herbicide Intermediates and Degradation Products
Toxicology and Acute Toxicity Studies
Metabolic Fate and Pharmacokinetics
Environmental Contaminant Studies
作用機序
Mode of Action
It is known that the compound undergoes s-oxidation as well as ring-oxidation/conjugation reactions . These reactions could potentially alter the function of its targets, leading to changes in cellular processes.
Biochemical Pathways
p-Chlorophenyl Methyl Sulfoxide affects various biochemical pathways. It undergoes S-oxidation and ring-oxidation/conjugation reactions . The compound’s metabolites may interact with different biochemical pathways, influencing their function and potentially leading to downstream effects.
Pharmacokinetics
The pharmacokinetic properties of p-Chlorophenyl Methyl Sulfoxide have been studied in rats and rhesus monkeys . The compound is absorbed and eliminated at a lower rate in rhesus monkeys than in rats, which may be related to a lower capacity for conjugate formation in the former species . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can vary between species, which could impact its bioavailability.
Result of Action
It is known that the compound and its metabolites can interact with various biochemical pathways, potentially leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of p-Chlorophenyl Methyl Sulfoxide can be influenced by various environmental factors. For example, the compound’s pharmacokinetic properties can vary between species .
Safety and Hazards
特性
IUPAC Name |
1-chloro-4-methylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDUBBTYCRJUHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023975 | |
| Record name | 4-Chlorophenyl methyl sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Chlorophenyl methyl sulfoxide | |
CAS RN |
934-73-6 | |
| Record name | 4-Chlorophenyl methyl sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenyl methyl sulfoxide, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 934-73-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-chloro-4-(methylsulfinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chlorophenyl methyl sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 934-73-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROPHENYL METHYL SULFOXIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MHM4Y0Y72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the acute toxicity effects of p-chlorophenyl methyl sulfoxide?
A1: Studies have shown that p-chlorophenyl methyl sulfoxide exhibits moderate oral toxicity with LD50 values ranging from 400-620 mg/kg in rats and 330-880 mg/kg in mice. Dermally, it caused central nervous system depression lasting up to 7 days in rabbits, with the sulfoxide demonstrating higher skin irritation potential compared to the sulfide and sulfone counterparts. In rabbit ocular tests, p-chlorophenyl methyl sulfoxide displayed the highest irritation potential, leading to corneal opacity that persisted throughout the observation period.
Q2: What metabolic changes were observed in rats and monkeys after exposure to p-chlorophenyl methyl sulfoxide?
A2: Both rats and rhesus monkeys primarily eliminate p-chlorophenyl methyl sulfoxide and its related compounds (sulfide and sulfone) through urine in a dose-dependent manner. A significant portion of the urinary metabolites were found to be conjugated to water-soluble forms, requiring enzymatic deconjugation for extraction. Additionally, evidence suggests the compound induces hepatic microsomal enzymes, as indicated by decreased hexobarbital sleep times and observed hepatomegaly in subchronic studies.
Q3: What histological changes were observed in rodents following subchronic exposure to p-chlorophenyl methyl sulfoxide?
A3: Subchronic exposure to p-chlorophenyl methyl sulfoxide in rats and mice led to liver enlargement with both species exhibiting necrotic and megalocytic changes in the liver. Notably, mice exposed to the highest dose levels also showed damage to the bronchiolar epithelium. Furthermore, these compounds induced hepatic megalocytosis, syncytial cell formation, and hepatic necrosis in both rats and mice.
Q4: Is p-chlorophenyl methyl sulfoxide a mutagen?
A4: Based on the Ames assay using Salmonella typhimurium (five strains) with Arochlor 1254- and phenobarbital-induced S-9 rat liver activation systems, p-chlorophenyl methyl sulfoxide did not exhibit mutagenic properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





